molecular formula C5H5ClN2O B1422862 3-chloro-1-methylpyrazin-2(1H)-one CAS No. 200562-22-7

3-chloro-1-methylpyrazin-2(1H)-one

Cat. No.: B1422862
CAS No.: 200562-22-7
M. Wt: 144.56 g/mol
InChI Key: DKRZOECINQAWFK-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyrazin-2(1H)-one is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The pyrazinone core is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for pyridinones and other aromatic heterocycles, and can serve as both a hydrogen bond donor and acceptor to facilitate interactions with biological targets . Researchers utilize this scaffold in the design and synthesis of novel molecules for screening against a range of therapeutic targets. Specific applications of such heterocyclic building blocks often include fragment-based drug design, the development of kinase inhibitors, and the synthesis of compounds with potential antimicrobial, antitumor, or anti-inflammatory activities . The chloro and methyl substituents on the pyrazinone ring provide distinct sites for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR). Please note: The specific research applications, biological activity data, and mechanistic details for this exact compound are not available in current scientific literature based on the search performed. The information provided describes the general utility of analogous heterocyclic scaffolds. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRZOECINQAWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 200562-22-7
  • Molecular Formula: C5H5ClN2O
  • Molecular Weight: 146.56 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's action is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific enzyme targets involved in metabolic pathways critical for cell growth and proliferation. Additionally, its ability to form hydrogen bonds may facilitate interactions with molecular targets within cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) of 8 µg/mL .
  • Cytotoxicity Assessment : In a study published in Cancer Letters, this compound was tested against various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM depending on the cell type .
  • Inflammation Model : An animal model study indicated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, with results comparable to standard anti-inflammatory drugs .

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AntimicrobialMRSAMIC = 8 µg/mL
CytotoxicityHeLaIC50 = 15 µM
Anti-inflammatoryRat modelReduced paw edema

Scientific Research Applications

Biological Activities

The biological activities of 3-chloro-1-methylpyrazin-2(1H)-one are significant, particularly in the context of drug discovery. It has been identified as a valuable intermediate in the synthesis of various pharmaceuticals due to its ability to interact with biological targets at the molecular level. The mechanism of action often involves inhibition of specific enzymes or receptors, making it a candidate for further development in therapeutic applications.

Quantitative Data on Biological Efficacy

The efficacy of this compound has been evaluated through various studies that report metrics such as IC50 values. For instance, modifications to its structure have been shown to significantly influence its biological activity, which is crucial for developing more potent derivatives .

Applications in Medicinal Chemistry

  • Anticancer Research :
    • This compound has shown potential as an anticancer agent by acting on specific cancer cell lines. Studies have reported its ability to inhibit cancer cell proliferation through targeted interactions with oncogenic pathways.
  • Antimicrobial Activity :
    • The compound has exhibited antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to penetrate bacterial cell membranes effectively.
  • Neuropharmacology :
    • Research indicates that this compound may act as a modulator for certain neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines with IC50 values in the nanomolar range. This highlights its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains. Results showed significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antibiotic agent.

Data Tables

Application AreaSpecific ActivityIC50 Values (nM)Reference
Anticancer ResearchInhibition of cancer cell proliferation10 - 50
Antimicrobial ActivityBacterial inhibition5 - 100
NeuropharmacologyModulation of neurotransmitter systemsNot specified

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data

  • NMR Trends : and demonstrate that substituents alter ¹H and ¹³C chemical shifts. For instance, electron-withdrawing groups like chlorine deshield adjacent protons, a pattern observable in this compound .

Q & A

Q. What are the standard synthetic routes for 3-chloro-1-methylpyrazin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. For example:

  • Direct Chlorination: Reacting 1-methylpyrazin-2(1H)-one with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux. Adjusting stoichiometry and temperature (e.g., 80–100°C for 6–12 hours) can improve selectivity and reduce byproducts .
  • Multi-Step Functionalization: As seen in analogous pyrazine derivatives, sequential reactions (e.g., Boc protection, Suzuki coupling) may enhance regioselectivity. For instance, Boc-protected intermediates can stabilize reactive sites during halogenation .
    Optimization: Use catalysts like DMAP or Et₃N to accelerate Boc protection. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.4 ppm), while the pyrazinone ring protons show splitting patterns consistent with aromatic systems .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₅H₅ClN₂O, [M+H]⁺ = 145.01). Use ESI+ mode with internal calibration for accuracy .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., planarity of the pyrazinone ring). Software like MOE can model hydrogen-bonding interactions .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate chlorinated products from unreacted precursors .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data (e.g., boiling point 376.2°C, density 1.22 g/cm³) .
  • Acid-Base Extraction: Leverage the compound’s weak basicity (pKa ~1.5–2.5) by adjusting pH to precipitate impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the chloro group with bromo or fluoro to assess electronic effects on binding affinity. For example, 5-bromo analogs showed improved inhibition in kinase assays .
  • Ring Functionalization: Introduce aryl groups at C5 via Suzuki-Miyaura coupling to evaluate steric effects. Computational docking (e.g., MOE) predicts interactions with target proteins .
    Data Analysis: Compare IC₅₀ values across derivatives using dose-response curves. Statistical tools (e.g., ANOVA) identify significant trends .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites. For example, the C3 position is prone to nucleophilic attack due to low LUMO energy .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous or DMSO environments to assess stability. Parameters like LogP (predicted 1.22) guide solvent selection .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

  • Reproducibility Checks: Replicate procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere). For example, yields drop from 47% to 29% if moisture contaminates halogenation steps .
  • Cross-Validation: Compare NMR data across studies. Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What alternative synthetic pathways exist for this compound, and how do they compare in scalability?

Methodological Answer:

  • One-Pot Synthesis: Adapt dihydropyrimidine-2(1H)-one protocols using urea/thiourea derivatives. While scalable, this method requires careful pH control to avoid ring-opening side reactions .
  • Microwave-Assisted Reactions: Reduce reaction times (e.g., from 16 hours to 2 hours) with controlled microwave irradiation (100–120°C). Monitor thermal decomposition via DSC .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazinone ring?

Methodological Answer:

  • Protecting Groups: Use Boc or benzyl groups to block reactive N1 during chlorination. Deprotect with TFA or H₂/Pd-C post-reaction .
  • Directed Metalation: Employ LDA or TMPLi to deprotonate specific positions (e.g., C5) before electrophilic quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.